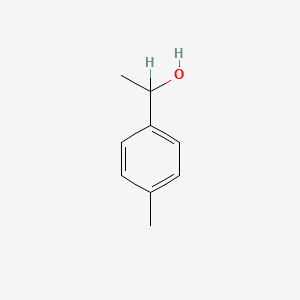

1-(4-Methylphenyl)ethanol

描述

Significance in Advanced Organic Synthesis

1-(4-Methylphenyl)ethanol is a versatile substrate in a multitude of organic transformations. Its hydroxyl group can undergo oxidation to form the corresponding ketone, 4-methylacetophenone, or participate in esterification reactions. cymitquimica.com These reactions are fundamental in the synthesis of more complex molecular architectures.

One of the key areas of its application is in asymmetric synthesis, where its chiral nature is exploited. For instance, the enantiomers of this compound can be used as chiral auxiliaries or starting materials for the synthesis of enantiomerically pure compounds. smolecule.com This is of paramount importance in the development of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity.

Research has demonstrated the use of this compound in chemoenzymatic synthesis. For example, it has been enzymatically esterified with divinyl adipate (B1204190) using a lipase (B570770) from Pseudomonas cepacia to produce optically active monomers. nih.gov These monomers, such as (R)-vinyl adipic acid (4-methylphenyl-1-yl) ethyl ester, can then be polymerized to create biodegradable polymers with specific optical properties. nih.gov

Furthermore, derivatives of this compound are employed in the construction of complex heterocyclic systems. For example, it is a precursor in the synthesis of some piperidine (B6355638) derivatives, which are core structures in many biologically active compounds. bibliomed.org

Table 1: Selected Synthetic Applications of this compound

| Reaction Type | Reagents/Catalyst | Product | Significance |

|---|---|---|---|

| Oxidation | Oxidizing agents | 4-Methylacetophenone | Intermediate for further synthesis |

| Esterification | Carboxylic acids or acyl chlorides | Esters of this compound | Fragrance and flavor compounds |

| Enzymatic Acylation | Divinyladipate, Lipase | (R)-vinyl adipic acid (4-methylphenyl-1-yl) ethyl ester | Optically active biodegradable polymers |

| Precursor for Heterocycles | Various reagents | Piperidine derivatives | Biologically active compounds |

Context in Medicinal Chemistry and Bioactive Compound Development

The structural motif of this compound is present in various compounds of medicinal interest. It serves as a valuable intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.com The introduction of the 4-methylphenyl ethanol (B145695) moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The chiral nature of this compound is particularly relevant in medicinal chemistry. The synthesis of enantiomerically pure drugs is crucial, as different enantiomers of a chiral drug can have different pharmacological activities and safety profiles. The use of chiral building blocks like (R)- or (S)-1-(4-methylphenyl)ethanol allows for the stereoselective synthesis of drug candidates. cymitquimica.comsmolecule.com

Table 2: Bioactive Compounds and Derivatives Related to this compound

| Compound/Derivative | Potential Biological Application | Key Structural Feature |

|---|---|---|

| 1-(4-Chloro-3-methylphenyl)ethanol | Antimicrobial, Antifungal | Chlorinated and methylated aromatic ring |

| Chiral amines derived from 1-(4-methylphenyl)ethylamine | Pharmaceutical intermediates | Chiral center for stereospecific interactions |

| Piperidine derivatives | Various pharmacological activities | Core heterocyclic scaffold |

Research Trajectories and Future Perspectives

Current research continues to explore new applications for this compound and its derivatives. A significant focus is on the development of more efficient and sustainable synthetic methodologies. This includes the use of biocatalysis, as demonstrated by the use of plant-based systems for the bioreduction of the corresponding ketone to enantiomerically enriched this compound. researchgate.net Such green chemistry approaches offer environmentally friendly alternatives to traditional chemical methods.

The development of novel catalysts for the asymmetric synthesis of chiral alcohols, including this compound, remains an active area of investigation. The goal is to achieve high enantioselectivity under mild reaction conditions.

Future research will likely focus on expanding the library of bioactive compounds derived from this compound. This will involve the synthesis of new derivatives and their screening for a wide range of biological activities. The insights gained from these studies will contribute to the design and development of new therapeutic agents and other functional molecules. The versatility of this compound as a building block ensures its continued importance in the field of organic and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862145 | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-50-5, 5788-09-0 | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,alpha-Dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-P-TOLYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-1-(4-Methylphenyl)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Classical Chemical Synthesis Routes

The traditional approaches to synthesizing 1-(4-methylphenyl)ethanol primarily involve the transformation of the corresponding ketone, 4'-methylacetophenone (B140295), or the construction of the carbon skeleton through organometallic reactions.

Reduction Reactions of Aryl Alkyl Ketones

The reduction of the carbonyl group in 4'-methylacetophenone is a common and effective method for the preparation of this compound. This transformation can be accomplished using metal hydride reagents or through catalytic hydrogenation.

Metal hydrides are a class of reducing agents that donate a hydride ion (H⁻) to the electrophilic carbon atom of a carbonyl group. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently employed reagents for this purpose.

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like ethanol (B145695) or methanol. commonorganicchemistry.comblogspot.com It effectively reduces aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.com The reaction with 4'-methylacetophenone proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield this compound.

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups, including carboxylic acids and esters, to alcohols. adichemistry.comcommonorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The reduction of 4'-methylacetophenone with LiAlH₄ also proceeds through nucleophilic hydride attack to form the corresponding secondary alcohol. adichemistry.com

| Reagent | Substrate | Solvent | Temperature | Time | Yield |

| NaBH₄ | 4'-Methylacetophenone | 95% Ethanol | 30-50°C | 15 min | High |

| LiAlH₄ | 4'-Methylacetophenone | Dry THF | 0°C to RT | 1 h | Not specified |

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. This method is widely used in industrial processes due to its efficiency and the use of readily available hydrogen gas. Various metal catalysts, such as platinum, palladium, and ruthenium, can be employed for the hydrogenation of aromatic ketones. conicet.gov.armdpi.com The reaction is typically carried out under pressure in a suitable solvent. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, minimizing side reactions such as the hydrogenation of the aromatic ring. conicet.gov.ar For instance, silver incorporated octahedral molecular sieve catalysts (Ag-OMS-2) have been shown to be highly active and selective for the hydrogenation of acetophenone (B1666503) to 1-phenylethanol. researchgate.net

| Catalyst | Substrate | Solvent | Temperature | Pressure | Yield |

| Platinum-based | Acetophenone | Not specified | Not specified | Not specified | >99% selectivity |

| Ag-OMS-2 (15%) | Acetophenone | Not specified | 160°C | 10 atm | 100% selectivity |

Grignard Reaction Approaches to Substituted Alcohols

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. libretexts.org To synthesize this compound, a Grignard reagent derived from a p-tolyl halide (e.g., p-tolylmagnesium bromide) can be reacted with acetaldehyde. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent workup with an aqueous acid protonates the intermediate alkoxide to yield the desired secondary alcohol. libretexts.org Alternatively, the reaction of methylmagnesium bromide with p-tolualdehyde would also produce this compound. One study demonstrated the synthesis of 2-methyl-1-(4-methylphenyl)propan-1-ol from p-tolualdehyde and a Grignard reagent derived from 2-bromopropane, achieving a 79.8% yield. odinity.com

| Grignard Reagent | Carbonyl Compound | Solvent | Yield |

| Isopropylmagnesium bromide | p-Tolualdehyde | Anhydrous diethyl ether | 79.8% |

Friedel-Crafts Acylation Precursor Synthesis

The precursor for the reduction and some asymmetric synthesis routes, 4'-methylacetophenone, is commonly synthesized via the Friedel-Crafts acylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). oup.comresearchgate.net The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of toluene. The para-substituted product, 4'-methylacetophenone, is generally the major isomer formed due to steric hindrance at the ortho positions. oup.com Various other catalysts, including iron(III) chloride (FeCl₃) and solid acid catalysts like zeolites, have also been investigated to improve the selectivity and environmental friendliness of the reaction. oup.comacs.org

| Acylating Agent | Catalyst | Substrate | Temperature | Yield of 4'-Methylacetophenone |

| Acetyl chloride | FeSO₄ (700°C) | Toluene | Room Temp | 68% |

| Acetic anhydride | FeSO₄ (800°C) | Toluene | 100°C | 55% |

| Acetyl chloride | H-ZSM-5 | Toluene | 453 K | 60.2% conversion of acetyl chloride |

| Acetic anhydride | AlCl₃ | Toluene | Not specified | Not specified |

Asymmetric Synthesis and Chiral Resolution Strategies

Due to the presence of a stereocenter at the carbinol carbon, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this alcohol is often desired, particularly for pharmaceutical applications. This can be achieved through direct asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric reduction of the prochiral ketone, 4'-methylacetophenone, can be accomplished using chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, the use of a chiral oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol in combination with tetrabutylammonium (B224687) borohydride and methyl iodide has been reported for the enantioselective reduction of acetophenone, achieving high enantiomeric excess (ee). ijprs.com Biocatalytic reductions using plant tissues have also been explored for the asymmetric reduction of acetophenone, yielding chiral alcohols with high enantioselectivity. nih.gov

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. A common strategy involves the use of enzymes, particularly lipases, which can selectively catalyze the acylation of one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.netjocpr.com This leaves the unreacted enantiomer in high enantiomeric purity. For instance, lipase-catalyzed transesterification of racemic 1-(4-(trifluoromethyl)phenyl)ethanol using vinyl acetate (B1210297) as the acyl donor has been shown to achieve an enantiomeric excess of the remaining substrate higher than 99.0%. researchgate.net Similarly, the resolution of (R,S)-1-(4-methoxyphenyl)ethanol using an immobilized lipase (B570770) resulted in an enantiomeric excess of the substrate of 99.87%. nih.gov

| Method | Catalyst/Enzyme | Substrate | Acyl Donor/Reagent | Solvent | Temperature | Enantiomeric Excess (ee) |

| Asymmetric Reduction | (1S, 2R)-(-)-cis-1-amino-2-indanol/TBAB/MeI | Acetophenone | - | Not specified | Not specified | 91% |

| Kinetic Resolution | Lipase PS (Pseudomonas cepacia) | 1-(4-(trifluoromethyl)phenyl)ethanol | Vinyl acetate | Isooctane | 46°C | >99.0% (substrate) |

| Kinetic Resolution | Novozym 40086 | 1-(4-methoxyphenyl)ethanol | Vinyl acetate | n-Hexane | 35°C | 99.87% (substrate) |

Enantioselective Reduction Methodologies

The synthesis of enantiomerically pure this compound is of significant interest, primarily achieved through the asymmetric reduction of its prochiral ketone precursor, 4'-methylacetophenone. Various methodologies have been developed to control the stereochemistry of this transformation, yielding either the (R)- or (S)-enantiomer with high selectivity.

Transition Metal-Catalyzed Asymmetric Reduction

The asymmetric hydrogenation of aromatic ketones, including 4'-methylacetophenone, represents a powerful method for producing chiral secondary alcohols. This transformation is often accomplished using chiral transition metal complexes as catalysts. Ruthenium (Ru) complexes, in particular, have demonstrated exceptional performance in this area.

Developed by Noyori and his group, chiral Ru catalysts combined with bisphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of several prochiral substrates. mdpi.com These catalytic systems can achieve high conversions and enantiomeric excesses, often approaching 99%. mdpi.com The specific ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. Research has shown that the diamine ligand significantly influences the reaction conversion rate, while the bisphosphine ligand has a greater impact on the enantiomeric excess (ee) of the resulting alcohol. mdpi.com

Another approach involves the use of perovskite-type oxides as catalysts. For instance, PrCoO3 perovskites have been utilized as cathode materials for the asymmetric electrocarboxylation of 4'-methylacetophenone. rsc.org In the presence of a chiral auxiliary, this method yielded the corresponding hydroxy acid with a high enantiomeric excess of 95%. rsc.org The catalytic performance of the PrCoO3 perovskites was linked to the concentration of oxygen vacancies and Co³⁺ active sites, which could be controlled by the calcination temperature during the catalyst's synthesis. rsc.org

The table below summarizes representative results for the transition metal-catalyzed asymmetric reduction of acetophenone derivatives, illustrating the high efficiency of these systems.

| Catalyst/Ligand System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Bisphosphine/Diamine-Ru Complexes | Acetophenone | >99 | >99 | mdpi.com |

| Ru Nanoparticles in Ionic Liquid | Acetophenone | 100 | 79.1 | pku.edu.cn |

| PrCoO3 Perovskite (Electrocatalytic) | 4'-Methylacetophenone | 54 (Yield) | 95 | rsc.org |

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a significant branch of asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. scienceopen.com This approach avoids the use of metals and offers a valuable alternative for the enantioselective reduction of ketones. The primary modes of activation in organocatalysis are covalent and non-covalent interactions. scienceopen.com

For the reduction of ketones like 4'-methylacetophenone, organocatalysts such as chiral phosphoric acids can be employed. These catalysts can activate the ketone towards reduction by a hydride source, such as a Hantzsch ester, through hydrogen bonding. The chiral environment created by the catalyst directs the hydride attack to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol.

While direct examples focusing solely on this compound are specific, the broader success of organocatalysis in the asymmetric reduction of various prochiral ketones is well-documented. researchgate.net For example, oxazaborolidine catalysts (CBS catalysts) are highly effective for the catalytic borane (B79455) reduction of a wide range of ketones, including aryl alkyl ketones, with predictable stereochemistry and high enantioselectivity. researchgate.net Similarly, chiral thiourea (B124793) catalysts have shown great potential in various asymmetric transformations by activating substrates through hydrogen bonding. scienceopen.com

The development of organocatalytic methods for the synthesis of chiral alcohols continues to be an active area of research, driven by the desire for more sustainable and metal-free catalytic systems. mdpi.com

Diastereomeric Resolution Techniques

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For this compound, this can be achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

Preferential Crystallization and Kinetic Resolution

Preferential Crystallization is a method applicable to racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. The process involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer. This induces the crystallization of that enantiomer, which can then be separated by filtration. nih.govscispace.com While a powerful technique, its application depends on the specific crystallization behavior of the racemic compound. researchgate.net

Kinetic Resolution is a widely used method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of racemic this compound, this is often achieved through enzyme-catalyzed enantioselective esterification or transesterification. researchgate.netnih.gov

Lipases are commonly employed for this purpose. For example, Lipase PS from Pseudomonas cepacia can be used to catalyze the transesterification of a racemic alcohol with an acyl donor like vinyl acetate. One enantiomer of the alcohol reacts significantly faster than the other, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. By stopping the reaction at or near 50% conversion, both the ester and the remaining alcohol can be obtained with high enantiomeric excess. researchgate.net

The table below presents data on the kinetic resolution of secondary alcohols similar to this compound, demonstrating the effectiveness of lipase-catalyzed methods.

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | Lipase PS (P. cepacia) | Vinyl Acetate | 50.3 | >99.0 | - | researchgate.net |

| rac-1-(p-tolyl)ethanol | Amidine-Based Catalyst | Acetic Anhydride | 53 | 92 (S) | 80 (R) | nih.gov |

Dielectrically Controlled Resolution Principles

Dielectrically Controlled Resolution (DCR) is an advanced resolution technique where the outcome of a diastereomeric salt crystallization is controlled by the dielectric constant (ε) of the solvent. researchgate.net By adjusting the solvent composition, it is possible to invert the configuration of the enantiomer that preferentially crystallizes with a single chiral resolving agent.

This principle has been demonstrated in the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine using (S)-mandelic acid as the resolving agent. researchgate.net In this system, crystallization from a solvent with one dielectric constant (e.g., 74% aqueous ethanol) yielded the diastereomeric salt of one enantiomer, while crystallization from a solvent with a different dielectric constant (e.g., 100% ethanol) from the mother liquor yielded the salt of the opposite enantiomer. researchgate.net The key factors influencing this phenomenon are the solvent's dielectric constant and its molecular structure, which affect the chiral discrimination and crystallization of the diastereomeric salts. researchgate.net

While this specific application is for an amine, the underlying principle of using the solvent's dielectric properties to control the crystallization of diastereomers is a general concept that could potentially be applied to the resolution of chiral alcohols like this compound, after their conversion to acidic derivatives (e.g., half-esters) to enable salt formation with a chiral base. libretexts.org

Applications as Chiral Auxiliaries and Ligands in Catalysis

Enantiomerically pure this compound serves not only as a valuable final product but also as a versatile building block in asymmetric synthesis, particularly as a chiral auxiliary or a precursor to chiral ligands. guidechem.com

A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. The hydroxyl group of this compound can be used to form esters or ethers with a substrate, and the chiral center of the alcohol then influences the stereochemical outcome of reactions performed on that substrate.

More significantly, this compound can serve as a precursor for the synthesis of more complex chiral ligands . nih.govscbt.com Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. mdpi.comresearchgate.net These catalysts are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The structure of the ligand is critical for achieving high enantioselectivity. nih.gov For example, the chiral backbone of this compound can be incorporated into the structure of phosphine, amine, or oxazoline-based ligands, which are widely used in transition-metal catalysis for reactions such as hydrogenation, C-H functionalization, and allylic substitution. nih.govmdpi.com

The modular nature of many ligand syntheses allows for the systematic modification of their steric and electronic properties to optimize catalyst performance for a specific reaction. The use of readily available chiral alcohols like this compound as starting materials is a key strategy in the development of new and effective chiral ligands for asymmetric catalysis. nih.gov

Biocatalytic and Enzymatic Synthesis Pathways

The synthesis of enantiomerically pure this compound is of significant interest, and biocatalysis offers a powerful tool to achieve high stereoselectivity under mild conditions. Enzymes, used either as isolated preparations or within whole-cell systems, are employed to catalyze the asymmetric reduction of the corresponding ketone, as well as in oxidative processes.

Enzyme-Mediated Bioreduction of Aromatic Ketones

The most prevalent biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 4'-methylacetophenone. This transformation is effectively catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or other yeast and bacterial strains. nih.govnih.govnih.gov These enzymes stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, yielding a chiral alcohol.

Whole-cell biocatalysis using baker's yeast is a common method due to its low cost and ease of use. researchgate.net The yeast contains a variety of dehydrogenases that can reduce aromatic ketones. scispace.comresearchgate.net Studies have shown that baker's yeast can reduce 4'-methylacetophenone to the corresponding alcohol with varying degrees of enantiomeric excess, depending on the reaction conditions. nih.govresearchgate.net Isolated ADHs offer an alternative that can provide higher selectivity and easier purification, though they require an effective cofactor regeneration system. nih.govnih.govchemicalbook.com Both (R)- and (S)-selective ADHs are available, allowing for the targeted synthesis of either enantiomer of this compound. nih.gov

Table 1: Examples of Enzyme-Mediated Bioreduction of 4'-Methylacetophenone

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Baker's Yeast | 4'-Methylacetophenone | (S)-1-(4-methylphenyl)ethanol | High | Complete | nih.govresearchgate.net |

| Lactobacillus kefir ADH | 4'-Methylacetophenone | (R)-1-(4-methylphenyl)ethanol | >99% | High | kopri.re.kr |

| ADH from Thermoanaerobacter sp. | 4'-Methylacetophenone | (R)-1-(4-methylphenyl)ethanol | >99% | High | nih.gov |

| ADH from Lactobacillus brevis | 4'-methylacetophenone | (S)-1-(4-methylphenyl)ethanol | >99% | High | nih.gov |

Stereospecific Hydroxylation Mechanisms

While the asymmetric reduction of ketones is the primary biocatalytic route, stereospecific hydroxylation of a C-H bond in a precursor molecule is another potential, though less common, strategy for alcohol synthesis. For this compound, this would theoretically involve the hydroxylation of the α-carbon of 4-ethyltoluene (B166476).

Enzymes such as cytochrome P450 monooxygenases (P450s) and xylene monooxygenase are known to catalyze the benzylic hydroxylation of alkylbenzenes. For instance, P450 enzymes can hydroxylate the methyl groups of xylenes (B1142099) to their corresponding benzyl (B1604629) alcohols. Xylene monooxygenase from Pseudomonas putida is also capable of oxidizing toluene, xylenes, and substituted toluenes (including p-ethyltoluene) to the corresponding benzyl alcohol derivatives. However, the direct, highly stereoselective hydroxylation of 4-ethyltoluene to produce a single enantiomer of this compound is not a widely reported or optimized synthetic strategy. The primary challenge lies in controlling the regio- and stereoselectivity of the C-H activation, as enzymatic systems may produce a mixture of isomers or further oxidized products. Consequently, the bioreduction of 4'-methylacetophenone remains the more synthetically viable and predictable chemoenzymatic approach.

Biooxidation of Secondary Alcohols

The enzymatic oxidation of secondary alcohols to ketones is the reverse of the bioreduction pathway and can be a useful transformation. This process can be employed in the kinetic resolution of a racemic mixture of this compound. In a kinetic resolution, an enzyme selectively oxidizes one enantiomer of the alcohol to the ketone, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity.

For example, vanillyl alcohol oxidase has been shown to oxidize the (S)-enantiomer of the structurally similar 1-(4'-hydroxyphenyl)ethanol more readily than the (R)-enantiomer. This enantiopreference in oxidation allows for the separation of enantiomers. While specific studies detailing the biooxidation of this compound are less common than its synthesis via reduction, the principle demonstrates a potential application of alcohol oxidases and dehydrogenases in its chemoenzymatic manipulation.

Derivatization and Functionalization Strategies

Once synthesized, this compound can undergo various chemical transformations at its hydroxyl group. Key strategies include esterification to form ester derivatives and oxidation to its corresponding carbonyl compound, 4'-methylacetophenone.

Esterification Reactions and Ester Derivatives

The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acid anhydride or an acyl chloride. The reaction with acetic anhydride, for example, yields 1-(4-methylphenyl)ethyl acetate. This reaction is typically performed in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Esterification is also a cornerstone of chemoenzymatic kinetic resolution of racemic this compound. Lipases are widely used enzymes that can catalyze enantioselective acylation in non-aqueous media. In this process, the racemic alcohol is reacted with an acyl donor, often a vinyl ester like vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other, resulting in a mixture of the acylated product [(R)-1-(4-methylphenyl)ethyl acetate] and the unreacted alcohol [(S)-1-(4-methylphenyl)ethanol], both with high enantiomeric purity. This method is highly effective for producing both enantiomers of the alcohol in optically pure form.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols via Acylation

| Enzyme | Substrate | Acyl Donor | Product(s) | Enantioselectivity (E value) | Reference |

|---|---|---|---|---|---|

| Lipase PS (Pseudomonas cepacia) | 1-(4-(trifluoromethyl)phenyl)ethanol | Vinyl Acetate | (R)-acetate and (S)-alcohol | High | |

| Candida antarctica Lipase B (CALB) | (R,S)-aryltrimethylsilyl alcohols | Vinyl Acetate | (R)-acetate and (S)-alcohol | >200 | |

| Novozym 435 (Candida antarctica Lipase B) | 4-methyloctanoic acid | Ethanol | Ethyl 4-methyloctanoate | Up to 57 |

Oxidation to Corresponding Carbonyl Compounds

The secondary alcohol this compound can be oxidized back to the corresponding ketone, 4'-methylacetophenone. This is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this conversion.

Classical methods often employ chromium(VI)-based reagents. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) or Jones reagent (chromic acid in acetone (B3395972)/water) are effective for oxidizing secondary alcohols to ketones. These reactions generally proceed via the formation of a chromate (B82759) ester, which then undergoes elimination to form the carbonyl compound.

Due to the toxicity of chromium, more environmentally benign and selective methods have been developed. These include photocatalytic aerobic oxidation using catalysts like Eosin Y and visible light, which offers a green alternative to traditional metal-based oxidants. Other methods utilize iron(III) complexes with hydrogen peroxide or copper(III) complexes to selectively oxidize benzylic alcohols. These modern approaches often provide high yields and selectivity under milder reaction conditions.

Halogenation and Other Aromatic Substitutions

The transformation of the hydroxyl group of this compound into a halogen atom is a key step in creating versatile intermediates for further synthetic applications. Additionally, the aromatic ring of this compound can undergo various electrophilic substitution reactions, leading to a diverse range of functionalized derivatives.

The conversion of the alcohol functionality in this compound to an alkyl halide can be efficiently achieved using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) is a common method for the synthesis of the corresponding alkyl chloride, 1-(1-chloroethyl)-4-methylbenzene. This reaction typically proceeds via an Sₙ2 mechanism, particularly for primary and secondary alcohols, which involves the formation of a chlorosulfite intermediate followed by nucleophilic attack by the chloride ion. libretexts.org Pyridine is often added to the reaction mixture to neutralize the HCl generated. youtube.com Similarly, phosphorus tribromide (PBr₃) is a widely used reagent for the conversion of alcohols to alkyl bromides, such as 1-(1-bromoethyl)-4-methylbenzene. This reaction also generally follows an Sₙ2 pathway, leading to an inversion of stereochemistry if the alcohol is chiral. libretexts.orgyoutube.com

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring: the methyl group and the 1-hydroxyethyl group. Both of these are ortho-, para-directing and activating groups. researchgate.net However, the steric hindrance from the 1-hydroxyethyl group may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The electrophile in this reaction is the nitronium ion (NO₂⁺).

Sulfonation: The sulfonic acid group (—SO₃H) can be introduced by reacting this compound with fuming sulfuric acid. This reaction is reversible. chemithon.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. For instance, Friedel-Crafts alkylation of toluene, a closely related compound, is a major industrial process. researchgate.netgoogle.comyoutube.comacs.orggoogle.com While direct Friedel-Crafts reactions on this compound might be complicated by the presence of the hydroxyl group, which can react with the Lewis acid catalyst, its derivatives are potential substrates.

The following table summarizes various substitution reactions on the aromatic ring of this compound and related compounds.

| Reaction | Reagents | Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | The 1-hydroxyethyl group is an ortho, para-director. |

| Sulfonation | Fuming H₂SO₄ | Ortho- and para-sulfonic acid derivatives | The reaction is reversible. |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Ortho- and para-alkylated derivatives | The hydroxyl group may interfere with the catalyst. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylated derivatives | The hydroxyl group may interfere with the catalyst. |

Synthesis of Heterocyclic Derivatives and Analogues

This compound and its derivatives serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and materials science. The construction of these ring systems often involves the transformation of the alcohol into other functional groups, such as halides or ketones, to facilitate cyclization reactions.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. healthcare-bulletin.co.ukthepharmajournal.comnih.govorientjchem.orgnih.gov The chalcone (B49325) precursor can be prepared through a Claisen-Schmidt condensation of 4'-methylacetophenone (the oxidized form of this compound) with an appropriate aldehyde. The subsequent reaction of the chalcone with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole synthesis). organic-chemistry.orgscirp.org The required α-haloketone can be prepared from 4'-methylacetophenone. For example, bromination of 4'-methylacetophenone would yield 2-bromo-1-(4-methylphenyl)ethanone, a key intermediate for thiazole synthesis.

Oxazoles: Oxazole derivatives can be synthesized through various methods, including the reaction of α-haloketones with amides or the cyclization of β-hydroxy amides. organic-chemistry.orgresearchgate.net The latter approach could potentially utilize a derivative of this compound directly.

Chromanes and Tetralins: The synthesis of chromane (B1220400) and tetralin derivatives can be achieved through intramolecular cyclization reactions. For instance, derivatives of this compound could be elaborated to include a side chain that can undergo an intramolecular Friedel-Crafts reaction to form the fused ring system of tetralin. atamanchemicals.comgoogle.comwikipedia.org Similarly, chromanone derivatives can be synthesized from phenols and subsequently converted to chromanes. researchgate.netmdpi.comnih.govmdpi.comgu.se

The following table provides an overview of the synthesis of various heterocyclic derivatives from precursors related to this compound.

| Heterocycle | Precursor from this compound | Key Reaction | General Reagents |

|---|---|---|---|

| Pyrazole | 4'-Methylacetophenone (via oxidation) | Claisen-Schmidt condensation followed by cyclization | Aldehyde, Base; Hydrazine derivative |

| Thiazole | 2-Bromo-1-(4-methylphenyl)ethanone (from 4'-methylacetophenone) | Hantzsch thiazole synthesis | Thioamide |

| Oxazole | β-Hydroxy amide derivative | Cyclization | Dehydrating agent |

| Tetralin | Derivative with appropriate side chain | Intramolecular Friedel-Crafts reaction | Acid catalyst |

| Chromane | Phenolic derivative | Cyclization | Various |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon frameworks.

Comprehensive 1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of 1-(4-Methylphenyl)ethanol.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, a doublet is observed for the methyl protons of the ethyl group, and a quartet for the methine proton, indicating their coupling. The aromatic protons usually appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the methyl group attached to the phenyl ring is also a key feature. The hydroxyl proton often appears as a broad singlet. rsc.orgrsc.org

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, this includes signals for the two methyl carbons, the methine carbon, and the four unique carbons of the aromatic ring. rsc.org

¹H NMR Data for this compound in CDCl₃ rsc.orgrsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.28 | d | 8.0 | 2H, Aromatic |

| 7.18 | d | 8.0 | 2H, Aromatic |

| 4.83-4.88 | q | 6.4 | 1H, CH-OH |

| 2.38 | s | - | 3H, Ar-CH₃ |

| 1.49 | d | 6.4 | 3H, CH-CH₃ |

¹³C NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Aromatic C |

| 137.2 | Aromatic C |

| 129.2 | Aromatic CH |

| 125.4 | Aromatic CH |

| 70.3 | CH-OH |

| 25.1 | CH-CH₃ |

| 21.1 | Ar-CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methine proton and the methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. ustc.edu.cn This is instrumental in definitively assigning the proton and carbon signals. For instance, the methine proton signal will correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. ustc.edu.cn It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For example, the protons of the aromatic ring methyl group would show correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.

Stereochemical Assignments via Chiral NMR Spectroscopy

Since this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiral NMR spectroscopy can be employed for stereochemical assignment. This often involves the use of chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate signals in the NMR spectrum. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is also a common method to separate and quantify the enantiomers. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. rsc.org C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are typically observed around 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol appears in the 1100-1000 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ range. rsc.org

Key FTIR Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3364 | O-H stretch |

| ~2965 | C-H stretch (aliphatic) |

| ~1514 | C=C stretch (aromatic) |

| ~1089 | C-O stretch |

| ~817 | C-H bend (aromatic, p-disubstituted) |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C-H and C=C stretching vibrations of the phenyl ring, as well as the vibrations of the alkyl side chain, can be identified. The symmetric breathing mode of the p-disubstituted benzene ring is a characteristic feature. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Fragmentation Pathway Elucidation and Mechanism

Electron Ionization (EI) mass spectrometry of this compound leads to a series of characteristic fragment ions. The fragmentation process begins with the ionization of the molecule, forming a molecular ion ([M]•+). The subsequent cleavage of bonds is dictated by the stability of the resulting fragments.

The mass spectrum of this compound shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 136, which corresponds to the molecular weight of the compound (C9H12O). massbank.eu The most abundant peak in the spectrum, known as the base peak, is observed at m/z 121. This peak results from the cleavage of the C-C bond between the ethyl group's carbons (alpha-cleavage), leading to the loss of a methyl radical (•CH3). The resulting [M-15]+ cation is a resonance-stabilized oxonium ion, which accounts for its high abundance.

Another significant fragmentation pathway involves the loss of the entire ethyl group or rearrangements. A notable peak appears at m/z 91, which is characteristic of many alkylbenzene compounds and is attributed to the formation of the highly stable tropylium (B1234903) ion (C7H7+). This is typically formed through a rearrangement process following the loss of the C2H5O group. Other minor fragments are also observed, providing a complete fragmentation pattern that serves as a chemical fingerprint for the compound. massbank.eu

Table 1: Major Mass Spectral Peaks of this compound

| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |

|---|---|---|---|

| 136 | Molecular Ion [M]•+ | [C9H12O]•+ | 39.1 |

| 121 | [M - CH3]+ | [C8H9O]+ | 100.0 |

| 93 | [C7H9]+ | [C7H9]+ | 68.2 |

| 91 | Tropylium Ion | [C7H7]+ | 43.9 |

| 77 | Phenyl Cation | [C6H5]+ | 29.3 |

Data sourced from MassBank accession MSBNK-Fac_Eng_Univ_Tokyo-JP006575. massbank.eu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which is crucial for unequivocally determining the elemental composition of a molecule. scispace.com For this compound, the theoretical exact mass corresponding to the molecular formula C9H12O is calculated by summing the precise masses of its constituent atoms (9 × 12.000000 u for carbon, 12 × 1.007825 u for hydrogen, and 1 × 15.994915 u for oxygen).

HRMS analysis confirms the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error, typically in the parts-per-million (ppm) range. The observed exact mass for the molecular ion of this compound is 136.08882, which is in excellent agreement with the calculated value. massbank.eu This high level of accuracy distinguishes it from other compounds that might have the same nominal mass but different elemental formulas.

Table 2: Molecular Formula Confirmation by HRMS

| Molecular Formula | Calculated Exact Mass (u) | Observed Exact Mass (u) |

|---|

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Since this compound contains a chiral center, it exists as a pair of enantiomers. Determining the absolute configuration (the actual R or S designation) is essential. Single-crystal X-ray diffraction is a primary method for this task. researchgate.netresearchgate.net As many small alcohol molecules are liquids at room temperature, obtaining a single crystal suitable for analysis can be challenging. A modern approach involves co-crystallization with a host molecule, such as a tetraaryladamantane derivative, which traps the liquid guest within its crystal lattice. nih.govrsc.org

Once a suitable crystal is obtained, diffraction data is collected. For chiral molecules, the anomalous dispersion effect, particularly with copper radiation, is used to determine the absolute structure. researchgate.net The analysis of the diffraction intensities allows for the unambiguous assignment of the absolute configuration. The Flack parameter is a critical value derived from the data; a value close to zero provides high confidence in the assigned stereochemistry. researchgate.netnih.gov

Table 3: Typical Crystallographic Data for Structural Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. bibliomed.org |

| Space Group | The space group defines the crystal's symmetry elements. bibliomed.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. bibliomed.org |

| Z | The number of molecules per unit cell. bibliomed.org |

Analysis of Crystal Packing and Intermolecular Interactions

The most significant interaction expected in the crystal structure of this compound is hydrogen bonding involving the hydroxyl (-OH) group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to the formation of O-H···O hydrogen bonds. These bonds can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov

In addition to hydrogen bonding, weaker interactions also play a crucial role. C-H···π interactions, where a C-H bond from the methyl or ethyl group points towards the electron-rich π-system of the phenyl ring of an adjacent molecule, contribute to the packing stability. nih.goviucr.org Furthermore, π-π stacking interactions may occur between the aromatic rings of neighboring molecules, further stabilizing the crystal structure. The analysis of these interactions provides a detailed understanding of the supramolecular assembly of the compound. iucr.org

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | O-H | O (of another molecule) |

| C-H···π Interactions | C-H (methyl or ethyl) | π-system of phenyl ring |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic characteristics and energetic properties of molecules. For 1-(4-Methylphenyl)ethanol, DFT calculations offer a robust framework for understanding its fundamental chemical nature. By optimizing the molecular geometry using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, a stable molecular structure can be determined for further analysis. mjcce.org.mkresearchgate.net

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.trasianpubs.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. iucr.org

In analyses of similar aromatic compounds, the HOMO is often found delocalized across the phenyl ring and its substituents, acting as the primary electron donor region. researchgate.netiucr.org Conversely, the LUMO, which acts as the electron acceptor, is also typically distributed over the aromatic system. researchgate.net For this compound, the electron-donating methyl group and the hydroxyl group influence the energy and distribution of these orbitals. DFT calculations for related molecules like 1,3-bis(4-methylphenyl)triazene have shown a HOMO-LUMO gap of approximately 5.6 eV in the gas phase, indicating significant stability. researchgate.netdergipark.org.tr This analysis allows for the calculation of various global reactivity descriptors.

Table 1: Quantum Chemical Reactivity Descriptors (Illustrative for Aromatic Compounds)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. asianpubs.org |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. asianpubs.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. asianpubs.org |

This table illustrates typical parameters derived from HOMO-LUMO energies in DFT studies. Specific values for this compound would require dedicated computational analysis.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. wayne.edu

For this compound, potential reactions for study include its oxidation to 4-methylacetophenone or its dehydration to 4-methylstyrene. Computational studies can model these pathways, calculating the activation energies required to overcome the transition state barriers. koreascience.kr Such analyses provide deep insights into reaction kinetics and can reveal how substituents on the phenyl ring influence the reaction rate and mechanism. Studies on related reactions, like the solvolysis of benzyl (B1604629) chlorides, demonstrate how computational methods can pinpoint changes in transition state structures. nih.gov In some complex reactions, a single transition state has been found to lead to multiple products, a phenomenon that can be explored using ab initio molecular dynamics. wayne.edu

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mjcce.org.mk After optimizing the molecular geometry, harmonic vibrational frequencies can be computed. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental data. researchgate.net

For a molecule like this compound, the simulated IR spectrum would show characteristic bands corresponding to O-H stretching of the alcohol, C-H stretching in the methyl group and aromatic ring, C-O stretching, and various C-C stretching and bending modes within the phenyl ring. sapub.org Comparing the computed spectrum with an experimental one helps confirm the molecular structure and assign specific vibrational modes to observed absorption bands. researchgate.netdiva-portal.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency (Example) | Experimental Frequency (Example) |

|---|---|---|

| O-H Stretch | ~3650 | ~3600-3650 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H Stretch | ~2980-2900 | ~2980-2900 |

| C=C Aromatic Stretch | ~1600, ~1515 | ~1600, ~1515 |

Note: These are representative frequency ranges for the functional groups present in this compound. Precise values are obtained from specific DFT calculations and experimental spectra.

Molecular Dynamics and Docking Simulations

While DFT calculations provide insight into static molecular properties, molecular dynamics (MD) and docking simulations explore the dynamic behavior of this compound and its interactions with other molecules, particularly in a biological context.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. mjcce.org.mkresearchgate.net This method is crucial in drug discovery and for understanding the mechanism of action of bioactive compounds. evitachem.com For this compound, docking studies could be performed to investigate its potential interactions with various biological targets. For instance, analogs such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been studied as inhibitors of monoamine transporters. nih.gov

A typical docking simulation involves placing the this compound molecule into the active site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net The results can reveal key intermolecular interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the methylphenyl group. researchgate.netnih.gov

This compound possesses conformational flexibility due to the rotation around the single bonds connecting the phenyl ring to the ethanol (B145695) moiety and the C-O bond of the alcohol. tsinghua.edu.cn Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energetic stabilities. researchgate.net

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical calculations are instrumental in determining the electronic properties and reactivity of molecules. These computations, typically employing methods like Density Functional Theory (DFT), provide a quantitative description of molecular orbitals and electron distribution. While specific, dedicated computational studies on this compound are not extensively detailed in publicly accessible literature, the methodologies for such analyses are well-established.

Theoretical investigations on related aromatic compounds frequently utilize DFT with functionals such as B3LYP and basis sets like 6-311G(d,p) to optimize molecular geometry and calculate key electronic parameters. iucr.orgresearchgate.net For a molecule like this compound, this analysis would yield crucial data points that describe its reactivity.

Key quantum chemical parameters include:

HOMO (Highest Occupied Molecular Orbital) Energy: This parameter is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, making it more electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

DFT-based calculations for complex heterocyclic molecules containing a methylphenyl group have been used to identify reactive sites and predict their behavior in chemical reactions. nih.gov A similar theoretical approach for this compound would provide a detailed map of its electrostatic potential and frontier orbital densities, pinpointing the atoms most likely to engage in electrophilic or nucleophilic interactions.

Table 1: Representative Quantum Chemical Parameters (Hypothetical Data for Illustrative Purposes) Note: The following table is a hypothetical representation, as specific published data for this compound is not available. The parameters are illustrative of what a DFT calculation would provide.

| Parameter | Value | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Kinetic stability/Reactivity |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | - | Overall electrophilic nature |

Computational Thermochemistry and Enthalpy Determinations

Computational thermochemistry focuses on predicting the thermodynamic properties of molecules, such as their enthalpy of formation. High-level ab initio methods are employed to achieve "chemical accuracy," which is typically considered to be within 4 kJ/mol of experimental values. uni-muenster.de These methods are crucial for verifying experimental data and for providing data where experiments are difficult or impossible to perform.

For molecules with flexible structures, the process involves a conformational search, followed by DFT calculations and thermochemical corrections to determine properties like enthalpy (H) and Gibbs free energy (G). nih.gov Composite methods, such as the G3(MP2)//B3LYP level of theory, have proven to be highly accurate for estimating the gas-phase enthalpies of formation for related aromatic and heterocyclic compounds. researchgate.netacs.org This approach involves optimizing the geometry at the B3LYP level and then performing single-point energy calculations with more sophisticated methods to refine the energy values. researchgate.net

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, including its enthalpy of formation in both the gas and liquid phases. nist.gov These are likely derived from experimental measurements. Computational studies would aim to reproduce these values, thereby validating the theoretical model. For instance, a study on 1-phenylpyrrole (B1663985) and 1-(4-methylphenyl)pyrrole successfully used the G3(MP2)//B3LYP method to calculate gas-phase enthalpies of formation that were in excellent agreement with their experimental results derived from combustion calorimetry. researchgate.net A similar computational investigation for this compound would provide a theoretical basis for its known thermochemical properties.

Table 2: Enthalpy of Formation Data from NIST Database

| Phase | Enthalpy of Formation (kJ/mol) | Source |

| Gas | - | nist.gov |

| Liquid | - | nist.gov |

Note: Specific values from the NIST source are not provided here but are available in their comprehensive database.

Mechanistic Investigations of Chemical Transformations

Kinetics and Reaction Rate Studies

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how different variables affect them. In the context of 1-(4-Methylphenyl)ethanol and related secondary alcohols, kinetic investigations often focus on enzymatic resolutions and oxidation reactions.

Enzymatic kinetic resolution is a powerful method for separating enantiomers of chiral alcohols. The kinetics of such processes are influenced by several factors, including temperature, enzyme concentration, and the ratio of substrates. For instance, in the lipase-catalyzed transesterification of 1-(4-(trifluoromethyl)phenyl)ethanol, a structurally similar alcohol, the reaction conditions were optimized to achieve an efficient kinetic resolution. The study identified Lipase (B570770) PS from Pseudomonas cepacia as an effective catalyst and vinyl acetate (B1210297) as the acyl donor. An optimal temperature of 46°C, a substrate molar ratio (alcohol to acyl donor) of 1:12, and an enzyme dosage of 15 mg were found to be ideal, resulting in a conversion of 50.3% with an enantiomeric excess of the remaining substrate (ees) greater than 99.0% in 104 minutes. researchgate.net

The rate of reaction in these systems is often monitored by observing the formation of a product or the disappearance of a reactant over time. For reactions involving substituted phenyl ethanols, pseudo-first-order rate coefficients (k_obsd) can be determined under conditions where one reactant is in large excess. uc.cl For example, in the aminolysis of aryl carbonates in an aqueous ethanol (B145695) solution, plots of k_obsd versus the concentration of the free amine at a constant pH are linear, and the slope provides the second-order rate constant (k_N). uc.cl Such analyses help in elucidating the reaction mechanism, including the identification of the rate-determining step.

In another example involving an enzymatic process, the conversion of 4-ethylphenol (B45693) to (R)-1-(4'-hydroxyphenyl)ethanol by the enzyme vanillyl alcohol oxidase (VAO) demonstrated the impact of co-solvents on reaction rates. wur.nl The rate of conversion dropped significantly as the concentration of acetone (B3395972), used as a cosolvent, was increased. This highlights the sensitivity of enzymatic reactions to the composition of the reaction medium. wur.nl

Table 1: Optimized Conditions for Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol

| Parameter | Optimal Value |

|---|---|

| Temperature | 46 °C |

| Substrate Ratio (Alcohol:Acyl Donor) | 1:12 |

| Enzyme Dosage | 15 mg |

| Time | 104 min |

Data sourced from a study on the kinetic resolution of a structurally similar compound. researchgate.net

Stereochemical Mechanism Elucidation

The stereochemical outcome of a reaction involving a chiral center, such as the one in this compound, is determined by the reaction mechanism. Understanding these mechanisms is key to controlling the synthesis of specific stereoisomers.

Elimination reactions, such as dehydration of alcohols, proceed through mechanisms like E1 or E2, each with distinct stereochemical consequences. The E1 mechanism involves the formation of a planar carbocation intermediate. youtube.com Because this intermediate is flat, a subsequent attack by a base to remove a proton can occur from either face, potentially leading to a mixture of (E) and (Z) isomers if a new double bond is formed. youtube.com However, the formation of the more sterically stable product (typically the E isomer) is often favored. youtube.com

In contrast, the E2 mechanism is a concerted, one-step process that requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. This stereoelectronic requirement dictates the stereochemistry of the resulting alkene. The stereochemistry can also be influenced by the nature of the base and solvent system. For example, studies on the elimination reactions of 3-hexyl tosylate have shown that the use of ion-paired metal phenoxide bases can favor different stereochemical pathways (syn vs. anti elimination) depending on the solvent and the specific metal cation (K+, Na+, Li+). researchgate.net

In biocatalytic reductions of prochiral ketones to form chiral alcohols like this compound, the stereochemical outcome is governed by the enzyme's active site. For example, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) exhibits high stereospecificity in reducing various prochiral carbonyl compounds, leading predominantly to the S-form of the alcohol product. This is in contrast to other enzymes that might produce a racemic mixture with the same substrate, highlighting the precise control offered by enzymatic catalysis. mdpi.com

Catalytic Cycle Analysis in Homogeneous and Heterogeneous Systems

Catalysts accelerate chemical reactions without being consumed, and their efficiency is often described by a catalytic cycle. Both homogeneous and heterogeneous catalysts are employed in transformations involving secondary alcohols.

Homogeneous Catalysis: Enzymes are prime examples of highly efficient and specific homogeneous catalysts (when dissolved in the reaction medium). The catalytic cycle of an enzyme like S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), which belongs to the short-chain dehydrogenase/reductase family, involves the binding of the substrate (a ketone) and a cofactor (like NADH or NADPH). mdpi.com Within the enzyme's active site, a hydride is transferred from the cofactor to the carbonyl carbon of the substrate, followed by protonation of the carbonyl oxygen, leading to the chiral alcohol product. The product and the oxidized cofactor are then released, regenerating the enzyme for the next cycle. mdpi.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Lipases immobilized on a solid support are used for the kinetic resolution of alcohols like this compound. researchgate.net The catalytic cycle begins with the adsorption of the alcohol and the acyl donor onto the active site of the immobilized enzyme. The reaction proceeds, and the esterified product and the unreacted alcohol enantiomer are then desorbed from the surface, allowing the catalyst to be easily separated and reused.

The stability of the catalyst is a critical factor. Studies on S-HPED have investigated its catalytic and structural stability over wide ranges of temperature and pH. mdpi.com Such analyses are crucial for understanding the operational limits of the catalyst and for identifying conditions that might lead to inactivation or aggregation, thereby disrupting the catalytic cycle. mdpi.com

Solvent Effects on Reaction Stereoselectivity and Yield